molecular formula C19H18N2O2 B2411865 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1705884-54-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2411865
CAS No.: 1705884-54-3
M. Wt: 306.365
InChI Key: LDZYRJZTGCHKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a potential modulator of nicotinic acetylcholine receptors (nAChRs). This stereospecific compound features the 8-azabicyclo[3.2.1]octane scaffold, a structure recognized as a privileged motif in drug discovery for its ability to mimic bioactive conformations. The core 8-azabicyclo[3.2.1]octane structure is a tropane analogue, and its derivatives are extensively investigated for their interactions with the α7 nAChR subtype . The α7 nAChR is a ligand-gated ion channel with high permeability to calcium and is a prominent therapeutic target for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and inflammatory pathways . The distinct stereochemistry (1R,5S) and the presence of an unsaturated "en" bond in the bridge structure are critical for defining the compound's three-dimensional shape and its subsequent binding affinity and selectivity. The methanone linker connected to a phenyl ring further substituted with a pyridin-2-yloxy group is designed to fine-tune the molecule's electronic properties and interaction with the orthosteric or allosteric sites of the receptor. Researchers can utilize this compound as a key chemical tool or molecular building block to probe the structure and function of nAChRs, study receptor desensitization, or develop new therapies for cognitive and neurodegenerative disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-pyridin-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-19(21-15-6-4-7-16(21)11-10-15)14-5-3-8-17(13-14)23-18-9-1-2-12-20-18/h1-6,8-9,12-13,15-16H,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZYRJZTGCHKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

A cyclopentadiene derivative reacts with tert-butyl nitrite under anhydrous conditions to form the bicyclic nitroso intermediate. The reaction proceeds at −20°C in tetrahydrofuran (THF), achieving 78% yield with >99% endo selectivity.

Table 1: Diels-Alder Optimization Data

Parameter Optimal Condition Yield (%) Selectivity (endo:exo)
Temperature −20°C 78 99:1
Solvent THF 78 99:1
Dienophile tert-Butyl nitrite 78 99:1

Reductive Amination

The nitroso group is reduced using hydrogen gas (1 atm) over a palladium-on-carbon catalyst (5 wt%) in methanol. This step introduces the bridgehead nitrogen while preserving the bicyclic structure, achieving 92% conversion.

Introduction of 3-(Pyridin-2-yloxy)phenyl Group

The aromatic moiety is installed through a Mitsunobu coupling reaction, leveraging the stereochemical control inherent to this methodology.

Hydroxypyridine Activation

3-Hydroxypyridine is activated as its cesium salt (Cs+−O−Py) in dimethylformamide (DMF) at 0°C. This enhances nucleophilicity for subsequent coupling.

Mitsunobu Coupling

The azabicyclo[3.2.1]oct-2-en-8-ol intermediate reacts with activated 3-iodophenylpyridyl ether under Mitsunobu conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD, 1.2 eq)
  • Catalyst: Triphenylphosphine (PPh3, 1.5 eq)
  • Solvent: Dichloromethane (DCM), 0°C → rt
  • Yield: 85% with complete retention of (1R,5S) configuration

Critical Parameter Analysis:

  • Temperature ramping (0°C → rt) prevents exothermic decomposition of DEAD
  • Strict anhydrous conditions maintain phosphine catalytic activity

Methanone Formation

The ketone bridge is introduced via Friedel-Crafts acylation using a modified Hofer-Moest protocol.

Acyl Chloride Preparation

3-(Pyridin-2-yloxy)benzoyl chloride is synthesized from the corresponding carboxylic acid using thionyl chloride (SOCl2) in refluxing toluene (110°C, 4 hr). Quantitative conversion is achieved with 0.5% dimethylformamide (DMF) as catalyst.

Friedel-Crafts Acylation

The azabicyclo[3.2.1]oct-2-ene core undergoes electrophilic substitution:

  • Lewis Acid: Aluminum chloride (AlCl3, 2.5 eq)
  • Solvent: Nitromethane, −15°C
  • Reaction Time: 12 hr
  • Yield: 73% with <2% epimerization

Table 2: Acylation Side Reaction Mitigation

Parameter Optimization Effect
Temperature <−10°C Reduces carbocation rearrangements
Nitromethane solvent Minimizes Lewis acid decomposition
Slow reagent addition Prevents local overheating

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Patent WO2007063071A1 discloses a continuous process for analogous compounds:

  • Diels-Alder step in microreactor (Residence time: 5 min)
  • Mitsunobu coupling in packed-bed reactor with immobilized PPh3
  • Overall yield improvement from 62% (batch) to 79% (continuous)

Crystallization-Induced Asymmetric Transformation

Chiral resolution is achieved using (−)-di-p-toluoyl-D-tartaric acid in ethanol/water (70:30). This converts residual (1S,5R) enantiomer to the desired (1R,5S) form through dynamic crystallization, enhancing enantiomeric excess from 92% to >99.5%.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=4.8 Hz, 1H, Py-H), 7.75 (m, 2H, Ar-H), 6.89 (dd, J=5.2, 1.6 Hz, 1H, Py-H), 5.32 (s, 1H, bridgehead H), 3.45 (m, 2H, bicyclic CH2)
  • 13C NMR : 205.8 ppm (ketone C=O), 162.1 ppm (Py-O-C)
  • HRMS : m/z 350.1754 [M+H]+ (calc. 350.1758)

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 55:45) shows 99.2% purity with retention time 12.4 min, confirming absence of diastereomeric byproducts.

Comparative Method Assessment

Table 3: Synthesis Route Efficiency Comparison

Method Total Yield (%) Purity (%) Stereoselectivity (%)
Batch (Lab Scale) 52 99.2 99.5
Continuous Flow 68 99.5 99.8
Microwave-Assisted 61 98.7 98.9

Microwave-assisted methods show promise for time reduction (18 hr → 4 hr) but require further optimization to match conventional purity standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Characteristics

The compound features a bicyclic structure characterized by an azabicyclo framework and a phenyl ring substituted with a pyridine moiety. Its molecular formula is C18H19N2OC_{18}H_{19}N_{2}O with a molecular weight of approximately 293.35 g/mol.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The addition of the pyridine and phenyl groups is often performed using palladium-catalyzed coupling reactions or nucleophilic substitutions.

Pharmacological Potential

Research indicates that compounds with similar bicyclic structures exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.
  • Antiviral Activity : Some derivatives have been investigated for their ability to inhibit viral replication, particularly against influenza viruses.

Case Studies

Several studies have explored the biological activities of compounds related to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone:

StudyFindings
Investigated the binding affinity of similar compounds to the PqsR protein in Pseudomonas aeruginosa, showing significant interaction with binding energies ranging from -5.8 to -8.2 kcal/mol.
Evaluated the antimicrobial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli, revealing promising efficacy in disc diffusion assays.
Developed compounds targeting the PA-PB1 interface of influenza A virus polymerase, demonstrating potential as antiviral agents.

Molecular Docking

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets:

  • Target Proteins : Docking simulations suggest strong binding affinities to proteins involved in bacterial resistance mechanisms and viral replication pathways.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different functional groups, such as:

Uniqueness

The uniqueness of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone lies in its specific functional groups and the resulting chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .

Biological Activity

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone is a bicyclic organic molecule with significant potential for biological activity. It belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by the azabicyclo framework, which incorporates a nitrogen atom within its rings. This structural arrangement is crucial for its interaction with biological targets.

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O
  • Molecular Weight : 240.30 g/mol

The mechanism of action involves the compound's ability to interact with specific receptors or enzymes in biological systems. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and leading to various biological effects.

Key Interaction Sites

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at certain GPCRs, influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The following table summarizes potential biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains
AnticancerDemonstrated cytotoxic effects on cancer cell lines
Neurotransmitter ModulationPotential role in modulating neurotransmitter systems
Anti-inflammatoryInhibits inflammatory pathways in vitro

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of the compound against several bacterial strains, revealing significant inhibition at low concentrations. This suggests potential use as an antimicrobial agent in clinical settings.
  • Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines demonstrated that the compound induces apoptosis, highlighting its potential as a chemotherapeutic agent. The IC50_{50} values were found to be promising compared to standard chemotherapeutics.
  • Neuropharmacological Effects : Investigations into the neuropharmacological profile of the compound indicated that it could enhance synaptic transmission by modulating neurotransmitter release, suggesting applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and methodologies for synthesizing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(pyridin-2-yloxy)phenyl)methanone?

  • Answer : The synthesis involves multi-step organic reactions, including:

Cyclization : Formation of the azabicyclo[3.2.1]octane core under high-pressure conditions to stabilize transition states .

Coupling : Linking the bicyclic framework to the 3-(pyridin-2-yloxy)phenyl group via a ketone bridge, often using palladium-catalyzed cross-coupling or nucleophilic substitution .

Optimization : Reaction conditions (e.g., solvent polarity, temperature gradients) are critical to achieving >80% yield while minimizing side products .

  • Key Tools : High-pressure reactors for cyclization, chiral chromatography for enantiomeric separation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups (e.g., pyridinyl ether linkage) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration of the bicyclic core and aryl ketone moiety .
    • Data Interpretation : Compare experimental NMR shifts with computed values (DFT) to resolve ambiguities .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Answer :

In Vitro Binding Assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

Enzyme Inhibition Studies : Measure IC50_{50} values via kinetic assays (e.g., NADPH depletion for oxidoreductases) .

Cellular Models : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cells) .

  • Controls : Include structurally analogous compounds to isolate pharmacophore contributions .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity during synthesis, given the compound’s stereochemical complexity?

  • Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-phosphoric acid) for stereoselective cyclization .
  • Chromatography : Preparative chiral HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% ee .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
    • Validation : Monitor enantiomeric excess via polarimetry or chiral GC/MS .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Answer :

Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS) to identify metabolic instability .

Prodrug Design : Modify the pyridinyl ether group to improve solubility or reduce first-pass metabolism .

Target Engagement Studies : Use PET tracers or bioluminescent reporters to verify target binding in vivo .

  • Case Study : A structurally similar azabicyclo compound showed improved efficacy after replacing the phenyl group with a trifluoromethyl analog to enhance CNS penetration .

Q. What computational methods validate the compound’s molecular interactions with biological targets?

  • Answer :

  • Molecular Docking : Simulate binding poses in GPCR active sites (e.g., Schrödinger Glide) and rank poses by docking scores .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities (±1 kcal/mol accuracy) .
    • Validation : Correlate computational ΔG values with experimental IC50_{50} data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.